tert-butyl 4-benzoyl-1H-indole-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-benzoylindole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-20(2,3)24-19(23)21-13-12-15-16(10-7-11-17(15)21)18(22)14-8-5-4-6-9-14/h4-13H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZRIPQPQNYATSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C(C=CC=C21)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1820620-28-7 | |
| Record name | tert-butyl 4-benzoyl-1H-indole-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-benzoyl-1H-indole-1-carboxylate typically involves the reaction of 1H-indole with this compound. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or tetrahydrofuran. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-benzoyl-1H-indole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
Organic Synthesis
Benzannulation Reactions
One significant application of tert-butyl 4-benzoyl-1H-indole-1-carboxylate is in benzannulation reactions. The compound can serve as a precursor for synthesizing complex indole derivatives through reactions with pyrroles. For instance, researchers have demonstrated that using γ-carbonyl tert-butyl peroxides, including this compound, can facilitate the formation of 4,5-disubstituted indoles under mild conditions. This approach highlights the compound's utility as a versatile building block in organic synthesis .
Crystal Structure Studies
The crystal structure of derivatives involving this compound has been investigated to understand their molecular interactions better. Studies have shown that the compound adopts specific configurations that influence its reactivity and interaction with other molecules. For example, the imine unit's configuration in related compounds has been characterized, providing insights into the synthesis of new indole-based materials .
Medicinal Chemistry
Pharmacological Potential
In medicinal chemistry, this compound has been explored for its potential as a therapeutic agent. Research indicates that indole derivatives exhibit various biological activities, including anti-inflammatory and anticancer properties. For example, studies have focused on the structure-activity relationship (SAR) of indole compounds, revealing that modifications to the indole structure can enhance binding affinity and selectivity for specific biological targets .
GPR84 Antagonism
Recent investigations have identified indole derivatives as potential antagonists for G-protein-coupled receptors (GPCRs), such as GPR84. The interaction between these compounds and GPCRs is crucial for developing new treatments for inflammatory diseases. The indole moiety's presence in these compounds is essential for their biological activity, making this compound a candidate for further pharmacological studies .
Material Science
Fluorescent Materials
The incorporation of this compound into polymer matrices has been investigated for developing fluorescent materials. The unique optical properties of indoles allow them to be used in applications such as organic light-emitting diodes (OLEDs) and sensors. Studies have shown that varying substituents on the indole ring can significantly affect the fluorescence quantum yield and emission spectra of these materials .
Summary Table of Applications
Mechanism of Action
The mechanism of action of tert-butyl 4-benzoyl-1H-indole-1-carboxylate involves its interaction with various molecular targets and pathways. The indole ring can interact with biological receptors, enzymes, and other proteins, leading to various biological effects. The benzoyl group can enhance the compound’s binding affinity to specific targets, while the tert-butyl ester group can influence its solubility and stability .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Variations
The benzoyl group at position 4 distinguishes the target compound from other tert-butyl indole carboxylates. Key structural comparisons include:
Table 1: Substituent Profiles and Molecular Properties
| Compound Name | Substituents | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|---|
| tert-Butyl 4-benzoyl-1H-indole-1-carboxylate | 1: tert-butyl carbamate; 4: benzoyl | C₂₀H₂₁NO₃ | 323.39 | Electron-withdrawing benzoyl group |
| tert-Butyl 4-methyl-1H-indole-1-carboxylate | 1: tert-butyl carbamate; 4: methyl | C₁₄H₁₇NO₂ | 231.29 | Electron-donating methyl group |
| tert-Butyl 4-chloro-3-(hydroxymethyl)-1H-indole-1-carboxylate | 1: tert-butyl carbamate; 4: Cl; 3: CH₂OH | C₁₄H₁₆ClNO₃ | 281.74 | Polar hydroxymethyl and chloro groups |
| tert-Butyl 6-(3-((methylsulfonyl)oxy)prop-1-en-1-yl)-1H-indole-1-carboxylate | 1: tert-butyl carbamate; 6: mesylate-propenyl | C₁₇H₂₁NO₅S | 351.42 | Reactive mesylate leaving group |
Key Observations :
- Electronic Effects : The benzoyl group (electron-withdrawing) in the target compound may deactivate the indole ring toward electrophilic substitution compared to methyl (electron-donating) or hydroxymethyl (polar) substituents .
- Steric Effects : The bulky benzoyl group at position 4 could hinder reactions at adjacent positions, whereas smaller substituents (e.g., Cl, CH₃) allow greater flexibility in further functionalization .
Reactivity Comparison :
- Cross-Coupling : Bromo-substituted derivatives (e.g., tert-butyl 4-bromo-2-(trimethylsilyl)-1H-indole-1-carboxylate, MW 368.34) are primed for Suzuki-Miyaura couplings, whereas the benzoyl group may direct meta-substitution in electrophilic reactions .
- Hydrolysis Stability : The tert-butyl carbamate is stable under basic conditions but cleaved by acids, a property shared across all analogs .
Physicochemical Properties
- Solubility : Polar substituents (e.g., hydroxymethyl) enhance aqueous solubility, while benzoyl and tert-butyl groups favor organic solvents .
- Stability : The tert-butyl group confers thermal stability, but electron-withdrawing substituents like benzoyl may reduce oxidative stability compared to methyl analogs .
Biological Activity
Tert-butyl 4-benzoyl-1H-indole-1-carboxylate is a synthetic compound derived from indole, a significant heterocyclic structure prevalent in numerous natural products and pharmaceuticals. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an in-depth examination of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound features a benzoyl group attached to the indole ring, which significantly influences its reactivity and biological properties. The tert-butyl ester group adds steric hindrance, affecting the compound's interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉N₁O₃ |
| Molecular Weight | 295.35 g/mol |
| CAS Number | 1820620-28-7 |
| Solubility | Soluble in organic solvents |
Target Interactions
This compound interacts with various cellular targets, influencing multiple biochemical pathways. The indole moiety is known to engage with G-protein-coupled receptors (GPCRs), which play crucial roles in signal transduction and cellular responses.
Biochemical Pathways
The compound's biological activity can be attributed to its ability to modulate key signaling pathways involved in inflammation, cancer progression, and microbial resistance. Indole derivatives often exhibit anticancer properties by inducing apoptosis and inhibiting cell proliferation through various mechanisms, including the modulation of gene expression and interference with cell cycle regulation .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including resistant strains, suggesting its potential as a lead compound for developing new antibiotics .
Anticancer Activity
The compound has also been explored for its anticancer properties. In various cell lines, it has shown the ability to inhibit tumor growth by inducing apoptosis and disrupting cell cycle progression. For instance, studies have reported that it can downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .
Case Studies
Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial activity of several indole derivatives, this compound was found to inhibit the growth of Staphylococcus aureus and Escherichia coli effectively. The minimal inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, indicating its promise as an antibacterial agent .
Study 2: Anticancer Mechanisms
A recent investigation into the anticancer effects of this compound revealed that it induces apoptosis in breast cancer cell lines through the activation of caspase pathways. The study utilized flow cytometry and Western blot analysis to confirm these findings, highlighting its potential for further development as an anticancer therapeutic agent .
Structure-Activity Relationship (SAR)
The presence of the benzoyl group enhances the lipophilicity of this compound, which is crucial for membrane permeability and bioavailability. Variations in substituents on the indole ring have been shown to affect both potency and selectivity for biological targets. For instance, modifications that increase electron density on the indole nitrogen can enhance binding affinity to GPCRs .
Q & A
Q. What are the standard synthetic routes for tert-butyl 4-benzoyl-1H-indole-1-carboxylate, and how are intermediates purified?
The compound is typically synthesized via coupling reactions involving tert-butyl-protected indole intermediates. For example, tert-butyl 4-[(E)-but-1-en-3-yn-1-yl] derivatives can be functionalized with benzoyl groups using palladium-catalyzed cross-couplings or Friedel-Crafts acylation. Purification often employs silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate mixtures). Critical intermediates are characterized by NMR and mass spectrometry to confirm regioselectivity .
Q. Which spectroscopic techniques are essential for confirming the molecular structure of this compound?
Key techniques include:
- 1H/13C NMR : To verify substitution patterns on the indole ring and tert-butyl group.
- IR Spectroscopy : To confirm carbonyl (C=O) stretches from the benzoyl and carboxylate groups.
- Mass Spectrometry (ESI/HRMS) : For molecular ion validation.
- X-ray Crystallography : Definitive structural confirmation via SHELX-refined diffraction data .
Q. What safety protocols should be followed when handling this compound in the lab?
Despite limited toxicity data for this specific compound, general precautions include:
- Using PPE (gloves, lab coats, goggles).
- Working in a fume hood to avoid inhalation.
- Storing in airtight containers away from strong oxidizers/acids .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., unexpected NMR shifts) be resolved during characterization?
Contradictions may arise from dynamic effects (e.g., rotamerism) or crystal packing. Strategies include:
Q. What methodologies optimize reaction yields in the synthesis of this compound?
Yield optimization involves:
Q. How can hydrogen-bonding networks in the crystal structure be analyzed to predict supramolecular assembly?
Use graph set analysis (Etter’s rules) to classify hydrogen-bond motifs (e.g., D(2) chains or R22(8) rings). Pair crystallographic data (ORTEP visualizations ) with Hirshfeld surface analysis to quantify intermolecular interactions .
Q. How should researchers assess potential toxicity when ecological/toxicity data for this compound are unavailable?
Apply the precautionary principle and:
- Use QSAR models to predict acute toxicity based on structural analogs.
- Conduct in vitro assays (e.g., Ames test for mutagenicity).
- Refer to safety data from related tert-butyl-indole carboxylates, noting hazards like combustion-derived toxic fumes .
Q. What strategies mitigate purification challenges for oxygen-sensitive intermediates in the synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
